L-745,870 hydrochloride
Overview
Description
L-745,870 hydrochloride is a selective dopamine D4 receptor antagonist . It exhibits potent binding affinity for the D4 receptor with a Ki (inhibition constant) of 0.43 nM . Unlike some other dopamine receptors, L-745,870 shows weaker affinity for D2 (Ki of 960 nM) and D3 (Ki of 2300 nM) receptors. Additionally, it displays moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenoceptors .
Scientific Research Applications
Metabolism and Potential Treatment for Schizophrenia
- L-745,870 is studied as a potential treatment for schizophrenia. It's a dopamine D(4) selective antagonist expected to not exhibit extrapyramidal side effects common with classical antipsychotic agents. The metabolism of L-745,870 was investigated in rats, rhesus monkeys, and humans, identifying major metabolic pathways including N-dealkylation and the formation of a novel mercapturic acid adduct (Zhang et al., 2000).
Influence on Serotonin N-acetyltransferase Activity
- A study demonstrated L-745,870's in vivo activity at dopamine D4 receptors using the chick retina as a model. It showed that L-745,870 suppresses melatonin content and activity of serotonin N-acetyltransferase, a key enzyme in melatonin synthesis (Zawilska et al., 2003).
Potential Antidyskinetic Efficacy for Parkinson's Disease
- L-745,870 was investigated for its potential in reducing l-DOPA-induced dyskinesia in a macaque model of Parkinson's disease. This study found that it significantly reduced the severity of dyskinesia without affecting the antiparkinsonian benefit, suggesting its potential as a therapeutic approach for l-DOPA-induced dyskinesia (Huot et al., 2012).
Neuroprotective Effect in Amyotrophic Lateral Sclerosis
- Research on a mouse model of familial ALS showed that L-745,870 delayed the onset of motor deficits, slowed disease progression, and extended lifespan. It was found to reduce microglial activation and delay the loss of anterior horn cells in the spinal cord (Tanaka et al., 2008).
Role in Attenuating Ischemia-Induced Neuronal Cell Damage
- L-745,870 was identified to have a potent NAIP upregulatory effect, resulting in decreased vulnerability to oxidative stress-induced apoptosis in neuronal and nonneuronal cultured cells. It also showed potential in attenuating ischemia-induced damage of hippocampal neurons in a gerbil model (Okada et al., 2005).
Impact on Nicotine-Seeking Behavior
- The selective DRD4 antagonist L-745,870 attenuated reinstatement of nicotine-seeking behavior in rats induced by nicotine-associated cues or nicotine priming. This suggests its potential as a therapeutic agent against tobacco smoking relapse (Yan et al., 2012).
properties
IUPAC Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4.ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;/h1-7,12H,8-11,13H2,(H,20,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFJYISJZJIKAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016928 | |
Record name | L-745870 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-745,870 hydrochloride | |
CAS RN |
1173023-36-3 | |
Record name | L-745870 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173023363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-745870 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-745870 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2UD7T27FU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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